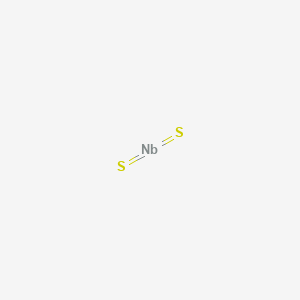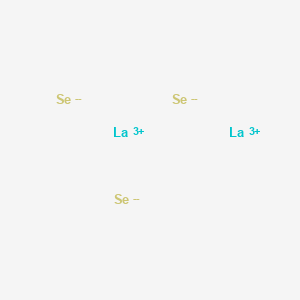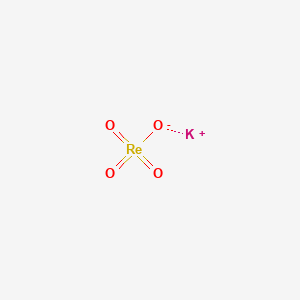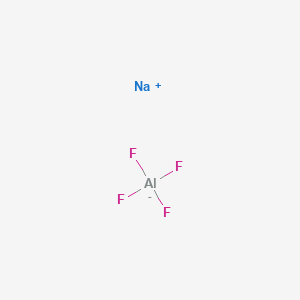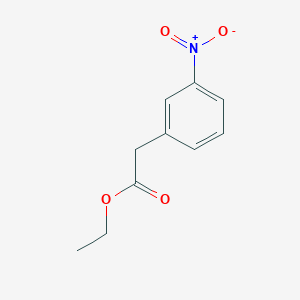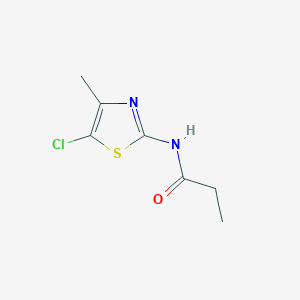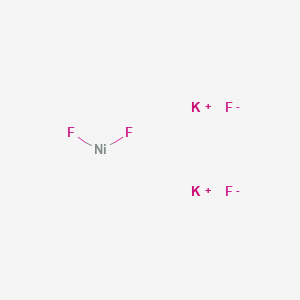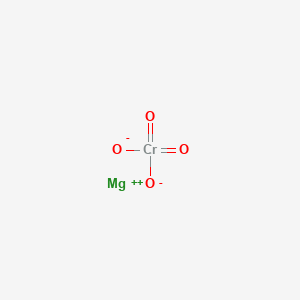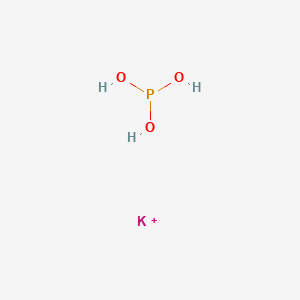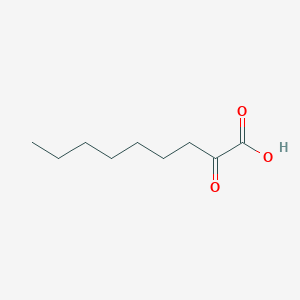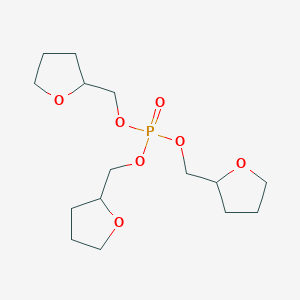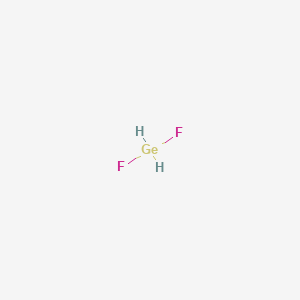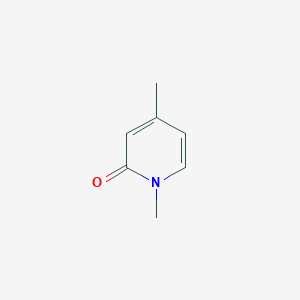
2(1H)-Pyridinone, 1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1,4-dimethyl-, also known as 2,4-pyridinedione, is a heterocyclic organic compound. It is a derivative of pyridine and is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 1,4-dimethyl- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in metal ion extraction. It is also believed to have antioxidant properties, which makes it useful in the synthesis of pharmaceuticals and agrochemicals.
Biochemische Und Physiologische Effekte
2(1H)-Pyridinone, 1,4-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. In addition, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2(1H)-Pyridinone, 1,4-dimethyl- in lab experiments is its ability to form complexes with metal ions. This property makes it useful in metal ion extraction and coordination chemistry. Another advantage is its antioxidant and anti-inflammatory properties, which make it useful in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of using 2(1H)-Pyridinone, 1,4-dimethyl- is its toxicity. It can be toxic to living organisms, and caution should be taken when handling it.
Zukünftige Richtungen
For the use of 2(1H)-Pyridinone, 1,4-dimethyl- include the synthesis of new organic compounds, the development of new pharmaceuticals and agrochemicals, and further research into its mechanism of action.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 1,4-dimethyl- has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
CAS-Nummer |
15031-42-2 |
|---|---|
Produktname |
2(1H)-Pyridinone, 1,4-dimethyl- |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
IUHPZLHUCOTVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1)C |
Kanonische SMILES |
CC1=CC(=O)N(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

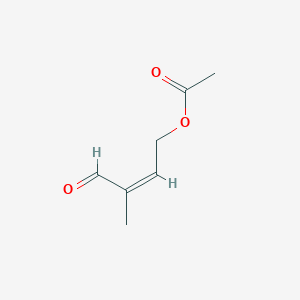
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
